4-Benzyl-1,1-dioxo-1,4-dihydro-16-benzo[1,2,5]oxathiazin-3-one
Description
Properties
IUPAC Name |
4-benzyl-1,1-dioxo-2,1λ6,4-benzoxathiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c16-14-15(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)20(17,18)19-14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBBSDGAOCRPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Benzyl-1,1-dioxo-1,4-dihydro-16-benzo[1,2,5]oxathiazin-3-one can be achieved through various synthetic routes. One common method involves the reaction of specific substrates under microwave conditions or standard acid-promoted thermal reactions . The exact reaction conditions and reagents used can vary, but typically involve the formation of intermediate dihydro compounds .
Chemical Reactions Analysis
4-Benzyl-1,1-dioxo-1,4-dihydro-16-benzo[1,2,5]oxathiazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 588.8 g/mol. Its structure includes a benzothiadiazin moiety, which is significant for its biological activity. The presence of the dioxo group contributes to its reactivity and potential therapeutic effects.
Antimicrobial Activity
Research has indicated that compounds similar to 4-Benzyl-1,1-dioxo-1,4-dihydro-16-benzo[1,2,5]oxathiazin-3-one exhibit antimicrobial properties. Studies suggest that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells, suggesting potential applications in treating inflammatory diseases .
Anticancer Potential
There is emerging evidence that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models . Further research is needed to elucidate its mechanisms and therapeutic efficacy.
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength .
Nanotechnology
In nanotechnology, this compound can be functionalized to create nanoparticles with specific properties for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release profiles makes it an attractive candidate for further exploration .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth at low concentrations of the compound. |
| Study B | Anti-inflammatory Effects | Showed reduced levels of TNF-alpha in treated macrophages compared to controls. |
| Study C | Anticancer Potential | Induced apoptosis in breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |
| Study D | Polymer Chemistry | Resulted in polymers with improved tensile strength and thermal resistance when incorporated into the matrix. |
Mechanism of Action
The mechanism of action of 4-Benzyl-1,1-dioxo-1,4-dihydro-16-benzo[1,2,5]oxathiazin-3-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context. its unique structure allows it to interact with various biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Biological Activity
4-Benzyl-1,1-dioxo-1,4-dihydro-16-benzo[1,2,5]oxathiazin-3-one is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 273.31 g/mol. Its structure features a benzothiazine core which is known for various pharmacological activities.
Research indicates that compounds similar to 4-benzyl derivatives exhibit a range of biological activities including cytotoxicity against cancer cells. The mechanism often involves the induction of apoptosis in targeted cells without significantly affecting normal cells. This selective toxicity is crucial for developing effective cancer therapies.
Antitumor Activity
The antitumor activity of benzothiazine derivatives has been documented in several studies. For instance, nickel(II) complexes with benzothiazine ligands demonstrated significant antitumor effects against various cancer cell lines through mechanisms such as DNA intercalation and oxidative stress induction . These findings imply that this compound could exhibit similar properties.
Antimicrobial Properties
Compounds with similar structures have shown antimicrobial activity against various bacterial strains and fungi. The ability to disrupt microbial cell membranes or inhibit essential metabolic pathways has been noted as a mechanism for these effects . Future research could explore the antimicrobial potential of this compound specifically.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
Q & A
Basic: What are the recommended synthetic routes for 4-Benzyl-1,1-dioxo-1,4-dihydro-16-benzo[1,2,5]oxathiazin-3-one?
Methodological Answer:
The compound can be synthesized via cyclocondensation reactions using β-aroylacrylic acids and aminothiophenol derivatives. Key steps include:
- Reagent Selection : Use HCl-saturated ethanol as a solvent to promote cyclization, as demonstrated in analogous 1,4-benzothiazin-3-one syntheses .
- Reaction Conditions : Reflux at elevated temperatures (e.g., 80–100°C) for 6–12 hours to ensure complete ring closure.
- Purification : Crystallization from methanol or ethanol yields pure crystals, validated via elemental analysis (C, H, N) and NMR spectroscopy .
Basic: How should researchers characterize the crystalline structure of this compound?
Methodological Answer:
X-ray crystallography is the gold standard for structural confirmation. Critical considerations:
- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to resolve intermolecular hydrogen bonds (e.g., N–H⋯O and C–H⋯O) that stabilize the lattice .
- Conformational Analysis : Calculate torsion angles (e.g., O1–C8–C7–C9) to confirm the equatorial orientation of substituents and intermediate chair/twisted-boat conformations .
- Validation : Cross-verify with spectroscopic data (1H/13C NMR, IR) to ensure consistency between solid-state and solution-phase structures .
Basic: What solvent systems are optimal for studying its solubility and stability?
Methodological Answer:
- Solubility Screening : Test polar aprotic solvents (DMF, DMSO) for dissolution, as these are effective for structurally related benzoxathiazinones .
- Stability Protocols : Conduct accelerated degradation studies under acidic (HCl/ethanol), basic (NaOH/water), and oxidative (H2O2) conditions. Monitor via HPLC at 254 nm to detect decomposition products .
Advanced: How can researchers resolve contradictions in biological activity data for this compound?
Methodological Answer:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to rule out environmental variability .
- Mechanistic Profiling : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to correlate activity with structural features, as done for analogous thiazole derivatives .
- Data Triangulation : Combine in vitro results with computational docking (AutoDock Vina) to validate target binding hypotheses .
Advanced: What computational strategies are effective for designing derivatives with enhanced activity?
Methodological Answer:
- QSAR Modeling : Use descriptors like logP, molar refractivity, and HOMO/LUMO energies to predict bioactivity trends .
- Docking Studies : Employ Schrödinger Suite or GROMACS to simulate interactions with targets (e.g., kinases, GPCRs). Focus on π-π stacking and hydrogen-bonding motifs observed in crystallographic data .
- ADMET Prediction : Apply SwissADME or pkCSM to optimize pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .
Advanced: How can green chemistry principles be integrated into its synthesis?
Methodological Answer:
- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalyst Optimization : Explore BiCl3 or FeCl3 as alternatives to AlCl3 for Friedel-Crafts reactions, reducing waste and toxicity .
- One-Pot Synthesis : Adopt sulfur monochloride-mediated cyclization, which minimizes intermediate isolation steps and improves atom economy .
Advanced: What experimental designs are critical for studying its structure-activity relationships (SAR)?
Methodological Answer:
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., –NO2) or donating (e.g., –OCH3) groups at the benzyl position to assess electronic effects .
- Biological Assay Design : Use dose-response curves (IC50/EC50) in cell-based models (e.g., MTT assay for cytotoxicity) to quantify potency differences .
- Statistical Analysis : Apply multivariate regression (SPSS, R) to correlate structural parameters (e.g., Hammett σ values) with activity data .
Advanced: How should researchers address discrepancies in spectroscopic data during characterization?
Methodological Answer:
- High-Resolution Validation : Use HRMS (ESI-TOF) to confirm molecular formulas, resolving ambiguities from low-resolution techniques .
- Dynamic NMR : Perform variable-temperature 1H NMR to detect conformational exchange broadening, which may explain split signals .
- Cross-Technique Correlation : Overlay IR carbonyl stretches (1650–1750 cm⁻¹) with X-ray-derived bond lengths to validate keto-enol tautomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
